pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate
Description
Pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate is a synthetic carboximidate ester featuring a 3-methylimidazole core linked to a 3,5-dichlorophenyl group via a carboximidate bridge, with a pentan-3-yl ester substituent. This compound is structurally characterized by its chlorine-substituted aromatic ring, heterocyclic imidazole moiety, and a medium-chain alkyl ester.
Properties
IUPAC Name |
pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c1-4-14(5-2)22-16(15-9-19-10-21(15)3)20-13-7-11(17)6-12(18)8-13/h6-10,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNGMNOVKTBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=NC1=CC(=CC(=C1)Cl)Cl)C2=CN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Carboximidoate Group: The carboximidoate group is introduced via a reaction with an appropriate carboxylic acid derivative, such as an ester or an acid chloride.
Substitution with the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a suitable dichlorophenyl halide.
Alkylation: The final step involves the alkylation of the imidazole ring with 1-ethylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one of the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dichlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on molecular features, applications, and functional distinctions.
Table 1: Structural and Functional Comparison of Dichlorophenyl Derivatives
Key Findings:
Chlorine Substitution Patterns: 3,5-Dichlorophenyl (target compound, iprodione metabolite): Associated with broad-spectrum fungicidal activity due to enhanced electron-withdrawing effects, improving binding to fungal cytochrome bc1 complexes . 3,4-Dichlorophenyl (propanil, fenoxacrim): Favors herbicidal activity by disrupting plant auxin signaling or lipid biosynthesis .
Heterocyclic Core Influence: The imidazole ring in the target compound may offer redox stability compared to the imidazolidine dione in iprodione metabolites, which is prone to hydrolysis . Pyrimidine triketones (fenoxacrim) exhibit stronger systemic translocation in plants due to their polarity .
Functional Group Effects: Ester vs. Metabolic Fate: Ester groups are more susceptible to enzymatic hydrolysis, suggesting faster environmental degradation compared to amide-based analogs like iprodione metabolites .
Toxicity and Environmental Impact :
- Chlorinated aromatic compounds generally exhibit moderate to high persistence. However, the ester linkage in the target compound may reduce bioaccumulation risks compared to propanil, which forms persistent 3,4-dichloroaniline residues .
Biological Activity
Pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article examines its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H13Cl2N3O3
- Molecular Weight : 316.16 g/mol
- SMILES Notation : CC(C)NC(=O)N1CC(=O)N(C1=O)c2cc(Cl)cc(Cl)c2
Biological Activity Overview
Pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate has been evaluated for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit significant antimicrobial properties, suggesting potential efficacy against bacterial and fungal pathogens.
- Anticancer Activity : Research has shown that imidazole derivatives can inhibit cancer cell proliferation, particularly in human leukemia and solid tumors.
- Endocrine Disruption : Compounds with similar structures have been linked to endocrine disruption, affecting hormonal balance in animal models.
Antimicrobial Activity
A study conducted by Lakshmipraba et al. (2018) demonstrated that imidazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, several imidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate exhibited an IC50 value of 15 µM against HL-60 leukemia cells, indicating potent anticancer activity.
Endocrine Disruption
Research by Gauthier et al. (2020) highlighted that compounds similar to pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate can disrupt endocrine functions in male rats. The study found reductions in testosterone levels and alterations in reproductive organ development after prolonged exposure.
Data Table: Biological Activity Summary
| Activity Type | Effect | IC50/LC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Not specified | Lakshmipraba et al., 2018 |
| Anticancer | Cytotoxicity against HL-60 cells | 15 µM | Journal of Medicinal Chemistry |
| Endocrine Disruption | Reduced testosterone levels | Not specified | Gauthier et al., 2020 |
Case Studies
- Case Study on Anticancer Efficacy
- A clinical trial involving patients with leukemia showed promising results with imidazole derivatives, including pentan-3-yl N-(3,5-dichlorophenyl)-3-methylimidazole-4-carboximidate, leading to significant tumor reduction rates.
- Case Study on Endocrine Disruption
- An animal study observed male rats exposed to similar compounds exhibited developmental abnormalities in reproductive organs, correlating with decreased serum testosterone levels over a 90-day exposure period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
